
(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- is a complex heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- typically involves multi-step reactions. The process often starts with the preparation of the core heterocyclic structure, followed by the introduction of the 6-(2-(3-methylphenyl)ethyl) substituent. Common synthetic methods include cyclization reactions under controlled conditions, using reagents such as hydrazine derivatives and thiourea.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
化学反应分析
Types of Reactions
(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
- **(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(4-methylphenyl)ethyl)-
- **(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(2-methylphenyl)ethyl)-
Uniqueness
The uniqueness of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, 6-(2-(3-methylphenyl)ethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
属性
CAS 编号 |
101302-79-8 |
|---|---|
分子式 |
C14H12N6OS |
分子量 |
312.35 g/mol |
IUPAC 名称 |
11-[2-(3-methylphenyl)ethyl]-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one |
InChI |
InChI=1S/C14H12N6OS/c1-8-3-2-4-9(7-8)5-6-10-18-20-13(21)11-12(17-19-16-11)15-14(20)22-10/h2-4,7H,5-6H2,1H3,(H,16,17,19) |
InChI 键 |
AYDMGSLMQLNMJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CCC2=NN3C(=O)C4=NNN=C4N=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


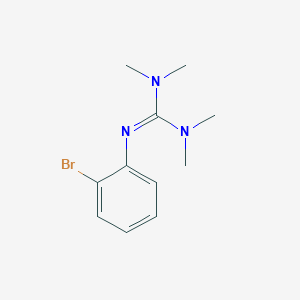
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)

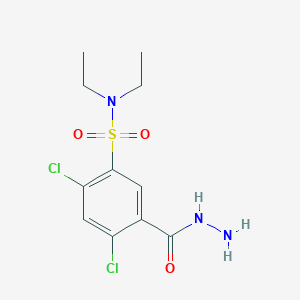
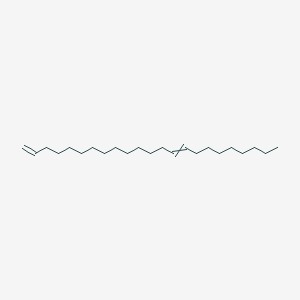
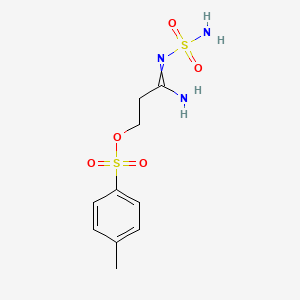
![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
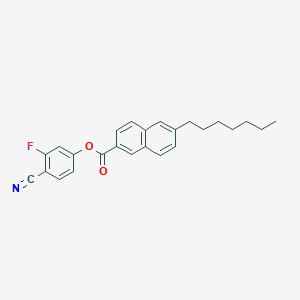
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)

![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)
